4-Oxo-4-(pyridin-3-yl)butanal

Genotoxicity DNA damage Tobacco-specific nitrosamines

4-Oxo-4-(pyridin-3-yl)butanal (OPB, CAS 76014-80-7) is a heteroaromatic aldehyde belonging to the butanal class, formally derived from succinic semialdehyde by replacement of the carboxylic hydroxy group with a pyridin-3-yl moiety. It is an established metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), generated via α-carbon hydroxylation pathways.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 76014-80-7
Cat. No. B015332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(pyridin-3-yl)butanal
CAS76014-80-7
Synonyms4-oxo-4-(3-pyridinebutanal)
4-oxo-4-(3-pyridyl)butanal
gamma-oxo-3-pyridinebutanal
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)CCC=O
InChIInChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5-7H,2,4H2
InChIKeyCFONOJVUTZAMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-(pyridin-3-yl)butanal (CAS 76014-80-7): Chemical Identity, Metabolite Origin, and Procurement Relevance


4-Oxo-4-(pyridin-3-yl)butanal (OPB, CAS 76014-80-7) is a heteroaromatic aldehyde belonging to the butanal class, formally derived from succinic semialdehyde by replacement of the carboxylic hydroxy group with a pyridin-3-yl moiety [1]. It is an established metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), generated via α-carbon hydroxylation pathways [2]. The compound serves as a specific substrate for 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) in bacterial nicotine catabolism [3]. Its dual aldehyde-ketone functionality and pyridyl substitution pattern distinguish it from positional isomers and non-heteroaromatic analogs, making it a critical reference standard for NNK metabolite quantification, genotoxicity mechanistic studies, and nicotine biodegradation research.

Why 4-Oxo-4-(pyridin-3-yl)butanal Cannot Be Replaced by Generic Aldehydes or Positional Isomers in Critical Assays


Substituting 4-oxo-4-(pyridin-3-yl)butanal with a positional isomer (e.g., 2-pyridyl or 4-pyridyl analogs) or a non-heteroaromatic analog (e.g., 4-oxo-4-phenylbutanal) introduces uncontrolled variables in biological potency, DNA damage mechanism, and enzyme recognition. The 3-pyridyl substitution pattern is the specific product of NNK metabolic activation and the exclusive substrate for the nicotine-degrading enzyme 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) [1]. Even among closely related aldehydes generated during nitrosamine metabolism, OPB exhibits a distinct DNA-damaging potency coefficient (DDP = 131) that differs substantially from its parent nitrosamine NNK (DDP = 75) and from N-nitrosodimethylamine (NDMA, DDP = 345), as measured under identical experimental conditions [2]. Generic substitution therefore risks both false-negative and false-positive results in genotoxicity screening and enzyme activity assays.

Quantitative Differentiation Evidence for 4-Oxo-4-(pyridin-3-yl)butanal Against Closest Analogs and Alternatives


DNA-Damaging Potency (DDP) of OPB vs. NNK, NDMA, and MNU in Rat Hepatocytes

In a head-to-head comparison using the DNA alkaline elution technique in isolated rat hepatocytes, 4-oxo-4-(pyridin-3-yl)butanal (OPB) exhibited a DNA-damaging potency coefficient (DDP) of 131, which was 1.75-fold higher than its parent nitrosamine NNK (DDP = 75) but 2.6-fold lower than N-nitrosodimethylamine (NDMA, DDP = 345) and 6.2-fold lower than N-methyl-N-nitrosourea (MNU, DDP = 810) [1]. This DDP ranking was established under identical assay conditions and demonstrates that OPB possesses intermediate but significant genotoxic potency that is quantitatively distinguishable from other nitrosamine-related genotoxicants.

Genotoxicity DNA damage Tobacco-specific nitrosamines

Cytotoxicity of OPB in V79 Cells: IC50 = 0.4 mM

4-Oxo-4-(pyridin-3-yl)butanal demonstrated concentration-dependent cytotoxicity in V79 Chinese hamster lung fibroblasts with an IC50 value of 0.4 mM after exposure [1]. Sister-chromatid exchanges (SCEs) were induced at concentrations ranging from 0.01 to 0.5 mM, and DNA single-strand breaks (SSBs) were observed at 0.05 to 1 mM [1]. While a direct head-to-head IC50 comparison against NNK in the same V79 cell system is not available from the same study, the cytotoxicity of OPB is notable because it occurs at concentrations below those required for NNK-induced DNA fragmentation in rat hepatocytes (0.5–5.0 mM) [2], suggesting that the aldehyde metabolite may contribute disproportionately to the acute cytotoxicity of NNK exposure.

Cytotoxicity Mammalian cell assay NNK metabolite

pH-Independent DNA Alkali-Labile Site Induction Distinguishes OPB from NNK and MNU

A critical mechanistic differentiation was observed in the pH dependence of DNA alkali-labile site induction. Both NNK- and MNU-induced DNA lesions showed significantly increased lability with increasing pH of the eluting buffer (from pH 12.1 to 12.5; r² = 0.967 and 0.979, respectively) [1]. In contrast, the number of OPB-induced alkali-labile sites was not affected by increases in pH [1]. This qualitative difference in pH sensitivity indicates that OPB forms chemically distinct DNA lesions (likely aldehyde-derived DNA adducts or abasic sites) that are fundamentally different from the alkylation-induced lesions generated by NNK and MNU.

DNA lesion chemistry Alkaline elution Mechanism of action

Enzyme Substrate Specificity: Exclusive Substrate for 3-Succinoylsemialdehyde-Pyridine Dehydrogenase (EC 1.2.1.83)

4-Oxo-4-(pyridin-3-yl)butanal is the specific, named substrate for 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPD, EC 1.2.1.83), which catalyzes its NADP⁺-dependent oxidation to 4-oxo-4-(pyridin-3-yl)butanoate [1]. The enzyme, characterized from Pseudomonas sp. HZN6, participates in the pyrrolidine pathway of nicotine degradation [1]. Positional isomers (2-pyridyl and 4-pyridyl analogs) are not reported as substrates for this enzyme, as the 3-pyridyl substitution pattern is a structural determinant for the nicotine degradation pathway. The standard Gibbs free energy change (ΔrG'°) for this reaction is -14.35 kcal/mol, indicating thermodynamic favorability [2].

Enzyme kinetics Nicotine degradation Substrate specificity

Dose-Response Linearity of OPB-Induced DNA Single-Strand Breaks vs. NNK in Rat Hepatocytes

OPB induced DNA single-strand breaks (SSBs) in rat hepatocytes with elution rate (ER) values ranging from 0.015 to 0.479, showing excellent proportionality to dose over 0–2 mM (r² = 0.991) [1]. In the same study, NNK induced dose-dependent DNA fragmentation over 0.5–5.0 mM with ER values of 0.012 to 0.274 (r² = 0.951) [1]. The LC50 for OPB after 4 h of exposure was 2.8 mM, indicating that SSB induction occurs at sub-cytotoxic concentrations [1]. The higher r² value for OPB (0.991 vs. 0.951 for NNK) suggests a more predictable, linear DNA-damaging response for the aldehyde metabolite compared to the parent nitrosamine, which requires metabolic activation.

DNA strand breaks Dose-response Alkaline elution

OPB as a Defined NNK Metabolite Reference Standard: Structural Identity Confirmed Across Multiple Databases

4-Oxo-4-(pyridin-3-yl)butanal is unambiguously defined as the aldehyde metabolite formed during α-carbon hydroxylation of NNK, a pathway catalyzed by cytochrome P450 enzymes (predominantly CYP2A13 and CYP2A1) [1]. Its structural identity is cross-validated across multiple authoritative databases including ChEBI (CHEBI:66879), KEGG (C19567), MetaCyc (CPD-14100), and HMDB (HMDB0062406) [2][3]. This multi-database concordance distinguishes it from positional isomers (2-pyridyl and 4-pyridyl analogs) that lack equivalent annotation in NNK metabolism pathways. The CAS registry number 76014-80-7 is specifically linked to the NNK metabolite identity in the MeSH Supplementary Concept database [4].

Analytical reference standard Metabolite identification Quality control

High-Value Application Scenarios for 4-Oxo-4-(pyridin-3-yl)butanal (CAS 76014-80-7) in Research and Industrial Settings


NNK Metabolism and Tobacco Carcinogenesis Studies — Quantitative Genotoxicity Reference Standard

In mechanistic studies of tobacco-specific nitrosamine carcinogenesis, OPB serves as an essential reference compound for quantifying the contribution of the aldehyde metabolite pathway to total NNK-derived DNA damage. The DDP value of 131 (vs. NNK DDP = 75) and the pH-independent nature of OPB-induced DNA lesions [1] make it indispensable for laboratories seeking to distinguish aldehyde-mediated genotoxicity from alkylation-mediated genotoxicity. Procurement of authentic OPB, rather than relying on NNK alone, is critical for accurate dosimetry in DNA damage assays.

Enzymatic Assay Development for Nicotine Biodegradation Monitoring

OPB is the specific substrate for 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83), a key enzyme in the bacterial nicotine degradation pyrrolidine pathway [1]. Environmental biotechnology laboratories developing enzymatic assays for nicotine-contaminated soil or wastewater monitoring require authentic OPB as the enzyme substrate, because positional isomers (2-pyridyl or 4-pyridyl analogs) are not recognized by SAPD. The thermodynamically favorable reaction (ΔrG'° = -14.35 kcal/mol) [2] supports robust NADPH-coupled spectrophotometric detection.

DNA Alkaline Elution Assay Calibration and Inter-Laboratory Standardization

The superior dose-response linearity of OPB (r² = 0.991 for SSB induction over 0–2 mM) compared to NNK (r² = 0.951) [1] positions OPB as a more reliable calibration standard for DNA alkaline elution assays. Since OPB induces DNA damage independently of metabolic activation, it eliminates the variability introduced by differential cytochrome P450 expression across cell batches or laboratories, making it the preferred compound for inter-laboratory standardization of DNA SSB quantification protocols.

LC-MS/MS Method Development for NNK Metabolite Quantification in Biological Fluids

For bioanalytical laboratories developing targeted LC-MS/MS methods to quantify NNK metabolites in urine, plasma, or tissue samples, OPB (CAS 76014-80-7) is the structurally confirmed aldehyde metabolite [1][2]. The compound's solubility profile (soluble in chloroform, dichloromethane, ethyl acetate, and methanol) facilitates extraction from biological matrices. Its unambiguous multi-database annotation across ChEBI, KEGG, MetaCyc, and HMDB ensures traceable reference standard identity for regulatory submissions.

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